molecular formula C18H14Br2N4O2 B2672658 N,N-bis[(3-bromophenyl)methyl]-5-nitropyrimidin-2-amine CAS No. 866155-00-2

N,N-bis[(3-bromophenyl)methyl]-5-nitropyrimidin-2-amine

Cat. No.: B2672658
CAS No.: 866155-00-2
M. Wt: 478.144
InChI Key: BKAXASFBBDMMRQ-UHFFFAOYSA-N
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Description

N,N-bis[(3-bromophenyl)methyl]-5-nitropyrimidin-2-amine is a chemical compound offered for research and development purposes. This nitropyrimidine derivative is part of a class of compounds studied for their potential in various scientific fields, including medicinal chemistry and drug discovery . The structure features a 5-nitropyrimidine core, a common pharmacophore in the development of bioactive molecules, which is substituted at the 2-position with an amine group bearing two (3-bromophenyl)methyl moieties . Compounds with similar 5-nitropyrimidine-2-amine scaffolds have been investigated for their role in biological signaling pathways, though the specific mechanism of action for this compound would be dependent on the research context and requires further investigation . As with many research compounds, its value lies in its potential to modulate biological targets or serve as a synthetic intermediate for more complex molecules . Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) prior to use. Based on similar nitropyrimidine compounds, this material may cause skin and eye irritation and could cause respiratory irritation . Precautions such as wearing protective gloves, eye protection, and working in a well-ventilated area are strongly advised. Disclaimer: This product is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. The information presented is for descriptive and scientific reference purposes and does not constitute a specification for the product.

Properties

IUPAC Name

N,N-bis[(3-bromophenyl)methyl]-5-nitropyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Br2N4O2/c19-15-5-1-3-13(7-15)11-23(12-14-4-2-6-16(20)8-14)18-21-9-17(10-22-18)24(25)26/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAXASFBBDMMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN(CC2=CC(=CC=C2)Br)C3=NC=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Br2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis[(3-bromophenyl)methyl]-5-nitropyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 3-bromobenzylamine with 5-nitropyrimidine-2-amine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as column chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-bis[(3-bromophenyl)methyl]-5-nitropyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and brominated products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent like ethanol or DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated nitro derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

N,N-bis[(3-bromophenyl)methyl]-5-nitropyrimidin-2-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-bis[(3-bromophenyl)methyl]-5-nitropyrimidin-2-amine involves its interaction with specific molecular targets. The bromophenyl and nitropyrimidinyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features and Similarity Scores of Analogous Compounds

Compound Name Core Structure Substituents Similarity Score* Key Properties/Applications
N,N-bis[(3-bromophenyl)methyl]-5-nitropyrimidin-2-amine Pyrimidine 5-nitro, N-bis(3-bromobenzyl) N/A High steric bulk; halogen bonding
N-Benzyl-5-bromo-3-nitropyridin-2-amine Pyridine 5-bromo, 3-nitro, N-benzyl 0.76 Soluble in polar solvents; SDS indicates inhalation hazards
5-Bromo-3-fluoropyridin-2-amine Pyridine 5-bromo, 3-fluoro 0.74 Halogen bonding; potential agrochemical use
5-Bromo-2-nitropyridin-3-amine Pyridine 5-bromo, 2-nitro 0.72 Altered nitro position affects reactivity

*Similarity scores are derived from structural alignment algorithms ().

Key Observations:

Core Heterocycle Differences :

  • The pyrimidine core (two nitrogen atoms) in the target compound contrasts with pyridine-based analogs (one nitrogen). Pyrimidines exhibit stronger dipole moments and hydrogen-bonding capacity, influencing drug-receptor interactions .
  • Pyridine derivatives (e.g., N-Benzyl-5-bromo-3-nitropyridin-2-amine) are more common in industrial applications due to simpler synthesis, but pyrimidines often show higher specificity in medicinal chemistry .

Substituent Effects: Nitro Group Position: In 5-Bromo-2-nitropyridin-3-amine, the nitro group at position 2 (vs. position 5 in the target) reduces similarity (0.72), highlighting the importance of substituent placement on electronic properties .

Steric and Electronic Effects :

  • The dual (3-bromophenyl)methyl groups in the target compound create significant steric hindrance, unlike the single benzyl group in N-Benzyl-5-bromo-3-nitropyridin-2-amine. This may reduce metal-coordination capability compared to ligands like N,N-bis[(pyridin-2-yl)methyl]methylamine (bpma), which facilitates octahedral coordination in ruthenium complexes .

Biological Activity

N,N-bis[(3-bromophenyl)methyl]-5-nitropyrimidin-2-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

The compound is characterized by the presence of bromophenyl and nitropyrimidinyl groups, which contribute to its unique chemical properties. The IUPAC name for this compound is this compound, with a molecular formula of C18H14Br2N4O2C_{18}H_{14}Br_2N_4O_2. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of derivatives with potentially enhanced biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cell proliferation and survival pathways, particularly those associated with cancer progression.
  • Receptor Binding : The bromophenyl and nitropyrimidinyl moieties facilitate binding to various receptors, modulating their activity and influencing downstream signaling pathways.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Efficacy : Studies have demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest potent antibacterial activity comparable to established antibiotics .
Compound Target Bacteria MIC (μg/mL)
This compoundStaphylococcus aureus1.56
Escherichia coli2.00

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cell Proliferation Inhibition : In vitro studies using cancer cell lines such as MDA-MB-231 (breast cancer) showed that treatment with the compound led to significant inhibition of cell proliferation and induction of apoptosis. The compound was found to enhance caspase-3 activity, indicating its role in promoting apoptotic pathways .
Cell Line Concentration (μM) Caspase-3 Activity (fold increase)
MDA-MB-231101.33
201.57

Case Studies

  • Study on Antimicrobial Properties : A study published in MDPI evaluated the antimicrobial effects of various pyrimidine derivatives, including this compound. The results indicated strong antifungal activity as well, suggesting a broad spectrum of activity against both bacterial and fungal pathogens .
  • Anticancer Mechanism Investigation : Another research effort focused on understanding the mechanism by which this compound induces apoptosis in cancer cells. It was observed that the compound could downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, thus shifting the balance towards cell death .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-bis[(3-bromophenyl)methyl]-5-nitropyrimidin-2-amine, and how can purity be maximized?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves reacting a pyrimidine precursor (e.g., 5-nitropyrimidin-2-amine) with 3-bromobenzyl bromide derivatives in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions . Purification is achieved through recrystallization or column chromatography using silica gel and a gradient eluent system (e.g., ethyl acetate/hexane). Monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity with high-performance liquid chromatography (HPLC) is recommended.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the positions of bromine and nitro substituents, as well as the methylene bridges. Aromatic protons in the 3-bromophenyl groups typically resonate at δ 7.2–7.5 ppm, while nitropyrimidine protons appear downfield (δ 8.5–9.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF can verify the molecular ion peak (expected m/z ~510–520 for [M+H]+^+) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Key peaks include NO2_2 asymmetric stretching (~1520 cm1^{-1}) and C-Br vibrations (~600 cm1^{-1}) .

Q. How does the presence of bromine and nitro groups influence reactivity in downstream reactions?

  • Methodology : The electron-withdrawing nitro group activates the pyrimidine ring for electrophilic substitution, while bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). To assess reactivity, perform kinetic studies under controlled conditions (e.g., varying catalysts, solvents, or temperatures). Monitor substituent effects using computational tools like density functional theory (DFT) to predict reaction sites .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the molecular conformation and intermolecular interactions?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is performed to determine the crystal structure. Refinement via SHELXL (part of the SHELX suite) allows precise modeling of dihedral angles between the pyrimidine core and bromophenyl substituents, as well as hydrogen-bonding networks (e.g., N–H···O/N interactions). For example, intramolecular hydrogen bonds may stabilize the conformation, as seen in related pyrimidine derivatives . Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts.

Q. What strategies resolve discrepancies between computational structural predictions and experimental data?

  • Methodology :

  • Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to optimize the gas-phase geometry and compare it with SCXRD data. Discrepancies in dihedral angles may indicate crystal-packing effects.
  • Cambridge Structural Database (CSD) : Cross-reference with structurally similar compounds (e.g., CSD entry codes) to identify common conformational trends .
  • Dynamic NMR : For flexible moieties (e.g., benzyl groups), variable-temperature NMR can detect rotational barriers, explaining deviations from static computational models .

Q. How can surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) assess binding affinity to biological targets?

  • Methodology :

  • SPR : Immobilize the target protein on a sensor chip and measure real-time binding kinetics of the compound. The nitro group may enhance π-π stacking with aromatic residues, while bromine could contribute to hydrophobic interactions .
  • ITC : Titrate the compound into a protein solution to determine binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). Negative controls (e.g., inactive analogs) validate specificity. Data analysis software (e.g., MicroCal PEAQ-ITC) calculates dissociation constants (Kd_d) .

Q. What crystallographic metrics indicate potential bioactivity in pyrimidine derivatives?

  • Methodology : Analyze hydrogen-bond acceptor/donor capacity (e.g., nitro and amine groups) and lipophilicity (calculated via LogP). Crystal packing motifs, such as π-stacking between pyrimidine rings and bromophenyl groups, may correlate with membrane permeability or receptor binding. Compare with bioactive analogs in the CSD .

Data Contradiction Analysis

Q. How to address conflicting results in biological activity assays for this compound?

  • Methodology :

  • Dose-Response Curves : Repeat assays across multiple concentrations to identify non-linear effects.
  • Metabolite Screening : Use LC-MS to detect degradation products that may interfere with activity.
  • Structural Analog Testing : Compare with derivatives lacking bromine or nitro groups to isolate functional contributions .

Structure-Activity Relationship (SAR) Considerations

Q. How does the substitution pattern (e.g., 3-bromophenyl vs. 4-bromophenyl) impact biological activity?

  • Methodology : Synthesize analogs with varying substituent positions and test in bioassays (e.g., enzyme inhibition). Molecular docking (e.g., AutoDock Vina) can predict binding poses, with 3-bromophenyl groups potentially occupying hydrophobic pockets in target proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.